REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[O:11][CH:10]=[CH:9][C:8](=[O:13])[C:7]=2[CH:6]=[CH:5][CH:4]=1.C(N(CC)CC)C>[Pd].C(O)C>[OH:13][CH:8]1[C:7]2[CH:6]=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[C:12]=2[O:11][CH2:10][CH2:9]1
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Name
|
|
Quantity
|
31.6 g
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Type
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reactant
|
Smiles
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COC1=CC=CC=2C(C=COC21)=O
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting solid is filtered
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Type
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WASH
|
Details
|
washed with diethyl ether
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCOC2=C1C=CC=C2OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |